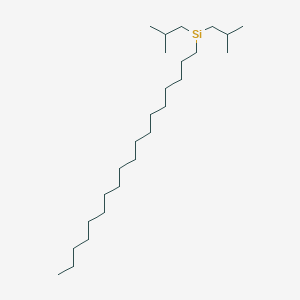
Di-isobutyl-octadecylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bis(2-methylpropyl)octadecyl- is an organosilicon compound that belongs to the family of organohydridosilanes. This compound is characterized by the presence of a silicon atom bonded to an octadecyl group and two 2-methylpropyl groups. It is commonly used as a chemical intermediate in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(2-methylpropyl)octadecyl- typically involves the reaction of octadecyltrichlorosilane with 2-methylpropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is typically conducted at room temperature (25°C) and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Silane, bis(2-methylpropyl)octadecyl- is often achieved through a sol-gel process. This method involves the hydrolysis and condensation of silane precursors in the presence of an acid catalyst. The sol-gel process allows for the formation of thin films with anti-reflective and hydrophobic properties, making it suitable for various applications .
化学反応の分析
Types of Reactions
Silane, bis(2-methylpropyl)octadecyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and silane hydrides. These products are often used as intermediates in the synthesis of other organosilicon compounds .
科学的研究の応用
Silane, bis(2-methylpropyl)octadecyl- has a wide range of scientific research applications, including:
Chemistry: Used as a surface modifier to enhance the hydrophobicity of various substrates.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable coatings.
Industry: Applied in the production of anti-reflective coatings, adhesives, and sealants
作用機序
The mechanism of action of Silane, bis(2-methylpropyl)octadecyl- involves the formation of covalent bonds with hydroxyl groups on the surface of substratesThe molecular targets include hydroxyl groups on glass, silicon, alumina, quartz, and metal oxide substrates .
類似化合物との比較
Similar Compounds
Octadecylsilane: Similar in structure but lacks the 2-methylpropyl groups.
Octadecyltrichlorosilane: Contains three chlorine atoms bonded to the silicon atom.
Octadecyldimethyl(dimethylamino)silane: Features dimethylamino groups instead of 2-methylpropyl groups .
Uniqueness
Silane, bis(2-methylpropyl)octadecyl- is unique due to its combination of long alkyl chains and branched 2-methylpropyl groups, which confer distinct hydrophobic and steric properties. This makes it particularly effective as a surface modifier and chemical intermediate .
特性
分子式 |
C26H55Si |
|---|---|
分子量 |
395.8 g/mol |
InChI |
InChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 |
InChIキー |
XFUIXKOXBXGUJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


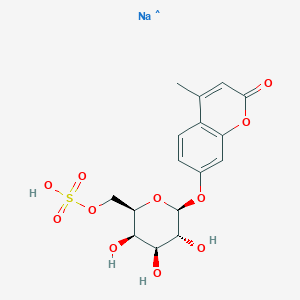
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)
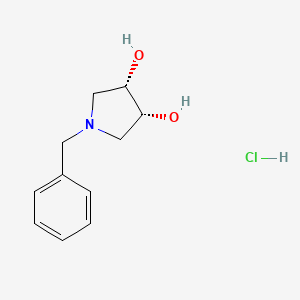
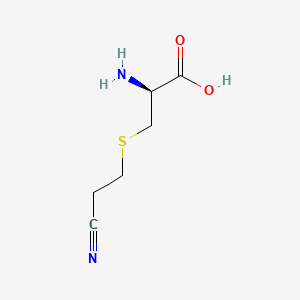
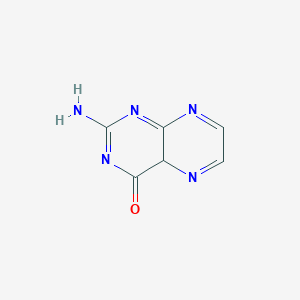
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
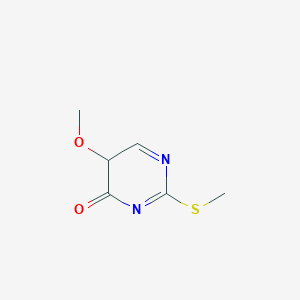
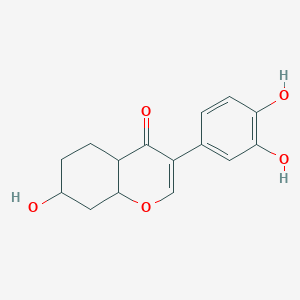


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)

